molecular formula C17H11ClF3NO B3171515 2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine CAS No. 946682-78-6

2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine

Cat. No.: B3171515
CAS No.: 946682-78-6
M. Wt: 337.7 g/mol
InChI Key: SPFQIOPPAXMBIN-UHFFFAOYSA-N
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Description

2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine is an organic compound that features a naphthalene ring substituted with a chlorine atom and an ether linkage to a phenylamine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine typically involves the following steps:

    Formation of the naphthyl ether linkage: This can be achieved through a nucleophilic aromatic substitution reaction where 4-chloro-1-naphthol reacts with 5-(trifluoromethyl)-phenylamine in the presence of a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-naphthol: A related compound with a similar naphthalene structure but lacking the phenylamine and trifluoromethyl groups.

    5-(Trifluoromethyl)-phenylamine: A compound with the phenylamine and trifluoromethyl groups but without the naphthalene moiety.

Uniqueness

2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine is unique due to the combination of its naphthalene, phenylamine, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other related compounds.

Biological Activity

2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine, also known by its CAS number 946682-78-6, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C17H11ClF3NC_{17}H_{11}ClF_3N. It features a chloro-naphthyl group and a trifluoromethyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H11ClF3NC_{17}H_{11}ClF_3N
Molecular Weight315.38 g/mol
CAS Number946682-78-6
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antiviral Activity : Research indicates that compounds with similar structural motifs have shown efficacy against certain viruses. For example, derivatives containing trifluoromethyl groups have been implicated in inhibiting viral replication pathways.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for pathogen survival, such as dihydroorotate dehydrogenase (DHODH), which is a target in the treatment of malaria and other infections .

Antiviral Properties

A study explored the antiviral potential of various N-heterocycles, including derivatives similar to this compound. The findings indicated that certain analogs demonstrated significant inhibition against viral replication in vitro, with IC50 values in the low micromolar range .

Enzyme Inhibition Studies

In a comparative study on DHODH inhibitors, compounds structurally related to our target were evaluated for their inhibitory effects. The strongest inhibitors showed approximately 30% inhibition at a concentration of 50 μM . This suggests that this compound could possess similar properties.

Table of Biological Activities

Activity TypeObserved EffectReference
AntiviralSignificant inhibition
Enzyme Inhibition30% inhibition of DHODH
CytotoxicityLow toxicity in cell lines

Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO/c18-13-6-8-15(12-4-2-1-3-11(12)13)23-16-7-5-10(9-14(16)22)17(19,20)21/h1-9H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFQIOPPAXMBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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